4-Bromo-2-(trifluoromethyl)benzyl alcohol

Beschreibung

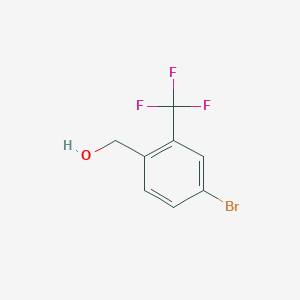

4-Bromo-2-(trifluoromethyl)benzyl alcohol (CAS: 932390-36-8) is a benzyl alcohol derivative with a bromine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the aromatic ring. Its molecular formula is C₈H₆BrF₃O, with a molecular weight of 255.03 g/mol (calculated). This compound is synthesized for applications in pharmaceuticals, agrochemicals, and materials science, where its electron-withdrawing substituents modulate reactivity and stability .

Eigenschaften

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNCPOEIRBIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Halogenated Trifluoromethyl Benzyl Halides and Sodium Acetate

A patented method describes the preparation of meta-trifluoromethyl benzyl alcohols, including 4-bromo-2-(trifluoromethyl)benzyl alcohol, by reacting trifluoromethyl halogenated benzyl compounds with sodium acetate in fatty alcohol solvents under heating and pressure conditions.

| Parameter | Conditions |

|---|---|

| Starting materials | m-Trifluoromethyl bromobenzyl or iodobenzyl derivatives |

| Solvent | Methanol or fatty alcohols (C12-C18) |

| Base | Sodium acetate |

| Temperature | 120–140 °C |

| Reaction time | 16–20 hours |

| Pressure | Autoclave conditions, ~0.0024 MPa vacuum distillation |

| Product yield | 91.5% to 94% |

| Product purity | 99.0% to 99.3% |

- The halogenated trifluoromethyl benzyl halide is reacted with sodium acetate in methanol or a fatty alcohol solvent under autoclave conditions at elevated temperatures (120-140 °C) for 16-20 hours.

- After reaction completion (confirmed by GC analysis showing 100% conversion), the mixture is cooled and filtered to remove inorganic salts.

- The filtrate undergoes distillation under reduced pressure to recover solvent and isolate the benzyl alcohol product.

- The product is obtained as a high-purity compound with yields exceeding 90%.

This method is advantageous for its high conversion efficiency and product purity, suitable for industrial-scale synthesis due to the use of relatively mild conditions and straightforward workup.

Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile

An alternative synthetic route involves the reduction of 4-bromo-2-(trifluoromethyl)benzonitrile to the corresponding benzylamine, which can be further transformed to benzyl alcohol derivatives if desired. Although this route primarily targets amine derivatives, the reduction conditions provide insight into selective transformations on trifluoromethyl-substituted aromatic rings.

| Parameter | Conditions |

|---|---|

| Starting material | 4-Bromo-2-(trifluoromethyl)benzonitrile |

| Reducing agent | Borane-dimethylsulfide complex (BH3·Me2S) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux (~66 °C) |

| Reaction time | 1.5 hours total (stirring at 0 °C, room temp, reflux) |

| Workup | Aqueous NaOH quench, extraction with ethyl acetate |

| Yield | 77% (for benzylamine hydrochloride salt) |

Though this method is targeted at amine synthesis, the use of borane complexes for selective reduction of nitriles to primary amines suggests that similar hydride-based reductions could be adapted for aldehyde or alcohol formation from related intermediates.

Analyse Chemischer Reaktionen

Types of Reactions:

4-Bromo-2-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

Oxidation: 4-Bromo-2-(trifluoromethyl)benzaldehyde or 4-Bromo-2-(trifluoromethyl)benzoic acid.

Reduction: this compound.

Substitution: 4-Azido-2-(trifluoromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H6BrF3O

- Molecular Weight : 273.02 g/mol

- Key Functional Groups :

- Hydroxymethyl group (alcohol)

- Trifluoromethyl group

- Bromine substituent

The compound's structure allows for various chemical reactions, particularly electrophilic aromatic substitution, which can be exploited for further functionalization.

Medicinal Chemistry

4-Bromo-2-(trifluoromethyl)benzyl alcohol is being explored as a potential pharmaceutical agent due to its ability to enhance drug efficacy through improved binding interactions with biological targets. The trifluoromethyl group increases lipophilicity, which can enhance the compound's bioactivity and metabolic stability, making it a candidate for drug development.

- Case Study : Research has shown that the compound serves as a valuable probe for studying enzyme interactions and metabolic pathways involving halogenated compounds. Its unique combination of halogens can significantly influence its bioactivity, suggesting potential therapeutic applications in targeting specific enzymes or receptors.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate in the preparation of various compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple synthetic pathways, facilitating the development of new chemical entities .

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development |

| Agrochemical Production | Serves as a precursor in the synthesis of agricultural chemicals |

| Material Science | Explored for use in developing advanced materials |

Enzyme Interaction Studies

The compound's ability to interact with various proteins has been investigated to understand its mechanism of action. Studies indicate that the bromine and fluorine atoms modulate these interactions through halogen bonding, which can be crucial for optimizing its use in therapeutic contexts.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Starting Materials : Utilize brominated and trifluoromethylated aromatic precursors.

- Reaction Conditions : Optimize temperature, pressure, and catalysts to achieve high yields.

- Purification Steps : Employ techniques such as distillation or chromatography to isolate the product.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzyl alcohol depends on its specific application. In drug design, the trifluoromethyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison

Reactivity in Chemical Reactions

- Etherification: The trifluoromethyl group in this compound deactivates the benzyl alcohol, making it less reactive in etherification compared to electron-rich analogues like 4-bromobenzyl alcohol. For example, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification due to -CF₃-induced deactivation .

- Bromination : Brominated benzyl alcohols (e.g., 4-bromo-2-nitrobenzyl alcohol) are often synthesized via sodium borohydride reduction of brominated benzaldehydes, as described in . The presence of -CF₃ may alter reaction yields due to steric and electronic effects .

Biologische Aktivität

4-Bromo-2-(trifluoromethyl)benzyl alcohol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl alcohol moiety. The halogen and trifluoromethyl substituents significantly influence the compound's chemical reactivity, lipophilicity, and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity due to increased lipophilicity, which aids in membrane penetration and interaction with hydrophobic sites on proteins .

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, potentially modulating cellular responses.

- Receptors : It could act as a ligand for certain receptors, influencing downstream signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with compounds similar to this compound. Notably, studies have explored its potential as an anti-inflammatory agent and its role in cancer treatment.

Case Study: Anti-cancer Activity

A study investigating the effects of related compounds on cancer cell lines showed that certain derivatives exhibited significant cytotoxicity against prostate cancer cells. The mechanism was linked to the modulation of protein kinase C (PKC) pathways, which are crucial in regulating cell growth and apoptosis .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activity. For example, oxidation reactions can convert the alcohol group into more reactive carbonyl functionalities, which may further increase its pharmacological potential .

Toxicological Profile

Preliminary assessments indicate that this compound does not exhibit significant toxicity towards healthy cells at low concentrations. Long-term exposure studies have suggested minimal chronic effects . However, further investigations are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-(trifluoromethyl)benzyl alcohol, and how can purity be optimized?

- Methodology : The compound can be synthesized via bromination of 2-(trifluoromethyl)benzyl alcohol using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC and confirm purity via HPLC (>97% by GC) .

- Key Considerations : Avoid over-bromination by maintaining low temperatures (0–5°C) and stoichiometric control. Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : The benzyl alcohol proton (-CH₂OH) appears as a singlet at δ 4.6–4.8 ppm. Deshielding from the trifluoromethyl group shifts aromatic protons to δ 7.5–8.0 ppm.

- ¹⁹F NMR : The -CF₃ group shows a distinct singlet at δ -60 to -65 ppm.

- ¹³C NMR : The -CF₃ carbon appears as a quartet (J ≈ 280–300 Hz) near δ 125–130 ppm. Compare with reference spectra of 4-(trifluoromethyl)benzyl alcohol .

Q. What are the stability and storage recommendations for this compound?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the alcohol group. Stability tests (accelerated aging at 40°C/75% RH for 4 weeks) show <5% degradation by HPLC. Avoid exposure to acids/bases, which may cleave the C-Br bond .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The -CF₃ group at the ortho position creates steric hindrance, reducing yields in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : The electron-withdrawing -CF₃ group polarizes the C-Br bond, accelerating nucleophilic aromatic substitution (SNAr) with amines/thiols. Kinetic studies show a 10-fold rate increase compared to non-fluorinated analogs .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The -CF₃ group deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺) to the para position relative to the -Br substituent. Compare with experimental nitration results (HNO₃/H₂SO₄) .

Q. How to resolve contradictions in reported reaction yields for photooxidation to the corresponding aldehyde?

- Methodology :

- Catalyst Screening : TiO₂/SiO₂ photocatalysts under blue LED light achieve >99% conversion of benzyl alcohols to aldehydes, but trace water can hydrolyze intermediates. Use molecular sieves to maintain anhydrous conditions .

- By-Product Analysis : LC-MS identifies brominated by-products (e.g., 4-bromo-2-(trifluoromethyl)benzaldehyde) due to over-oxidation. Optimize O₂ flow rate (0.5–1.0 L/min) and light intensity (450 nm, 10 mW/cm²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.